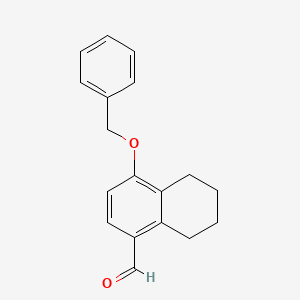
4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C18H18O2 It is a derivative of naphthalene, featuring a benzyloxy group and a carboxaldehyde group attached to a tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives.
Functional Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the naphthalene ring.
Reduction and Oxidation:
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the benzyloxy group under suitable conditions.
Major Products
The major products formed from these reactions include:
Carboxylic Acids: From oxidation of the aldehyde group.
Alcohols: From reduction of the aldehyde group.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The benzyloxy and carboxaldehyde groups play crucial roles in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyloxy-1-naphthaldehyde: Similar structure but lacks the tetrahydronaphthalene ring.
5,6,7,8-Tetrahydronaphthalene-1-carboxaldehyde: Lacks the benzyloxy group.
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxaldehyde: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is unique due to the presence of both the benzyloxy and carboxaldehyde groups on the tetrahydronaphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C18H18O2 |
|---|---|
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
4-phenylmethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C18H18O2/c19-12-15-10-11-18(17-9-5-4-8-16(15)17)20-13-14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9,13H2 |
InChI-Schlüssel |
ASKNPZYETHGEPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C=CC(=C2C1)C=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














